molecular formula C8H14O3 B12562418 5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one CAS No. 188758-61-4

5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one

Cat. No.: B12562418
CAS No.: 188758-61-4
M. Wt: 158.19 g/mol
InChI Key: KYPSUMDZYXBFHY-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolane ring substituted with a hydroxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolane derivatives and compounds with similar functional groups, such as:

Uniqueness

5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one is unique due to its specific substitution pattern and the presence of both hydroxypropan-2-yl and methyl groups on the oxolane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

188758-61-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-5-methyloxolan-2-one

InChI

InChI=1S/C8H14O3/c1-7(2,10)8(3)5-4-6(9)11-8/h10H,4-5H2,1-3H3

InChI Key

KYPSUMDZYXBFHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C(C)(C)O

Origin of Product

United States

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